Cas no 1822666-62-5 (Ethyl 4-amino-2-chloro-3-methylbenzoate)
Ethyl 4-amino-2-chloro-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- 1822666-62-5
- ethyl 4-amino-2-chloro-3-methylbenzoate
- EN300-8833264
- Ethyl 4-amino-2-chloro-3-methylbenzoate
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- MDL: MFCD23379694
- Inchi: 1S/C10H12ClNO2/c1-3-14-10(13)7-4-5-8(12)6(2)9(7)11/h4-5H,3,12H2,1-2H3
- InChI Key: HXOYQOPEBGJAGH-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)OCC)C=CC(=C1C)N
Computed Properties
- Exact Mass: 213.0556563g/mol
- Monoisotopic Mass: 213.0556563g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 52.3Ų
Ethyl 4-amino-2-chloro-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8833264-1g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 1g |
$1157.0 | 2023-09-01 | ||
| Enamine | EN300-8833264-5g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 5g |
$3355.0 | 2023-09-01 | ||
| Enamine | EN300-8833264-10g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 10g |
$4974.0 | 2023-09-01 | ||
| Enamine | EN300-8833264-0.05g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 95.0% | 0.05g |
$972.0 | 2025-02-21 | |
| Enamine | EN300-8833264-0.1g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 95.0% | 0.1g |
$1019.0 | 2025-02-21 | |
| Enamine | EN300-8833264-0.25g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 95.0% | 0.25g |
$1065.0 | 2025-02-21 | |
| Enamine | EN300-8833264-0.5g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 95.0% | 0.5g |
$1111.0 | 2025-02-21 | |
| Enamine | EN300-8833264-1.0g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 95.0% | 1.0g |
$1157.0 | 2025-02-21 | |
| Enamine | EN300-8833264-2.5g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 95.0% | 2.5g |
$2268.0 | 2025-02-21 | |
| Enamine | EN300-8833264-5.0g |
ethyl 4-amino-2-chloro-3-methylbenzoate |
1822666-62-5 | 95.0% | 5.0g |
$3355.0 | 2025-02-21 |
Ethyl 4-amino-2-chloro-3-methylbenzoate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on Ethyl 4-amino-2-chloro-3-methylbenzoate
Ethyl 4-Amino-2-Chloro-3-Methylbenzoate: A Comprehensive Overview
Ethyl 4-amino-2-chloro-3-methylbenzoate, with the CAS number 1822666-62-5, is a compound of significant interest in various chemical and pharmaceutical applications. This compound, characterized by its benzoate structure, has garnered attention due to its unique properties and potential uses in diverse fields. Recent advancements in chemical synthesis and material science have further highlighted its importance, making it a subject of extensive research.
The molecular structure of Ethyl 4-amino-2-chloro-3-methylbenzoate consists of a benzoic acid derivative with substituents at the 4-amino, 2-chloro, and 3-methyl positions. These substituents contribute to its distinct chemical reactivity and physical properties. The presence of the amino group (-NH₂) at the para position imparts nucleophilic characteristics, while the chlorine atom at the ortho position introduces electron-withdrawing effects. The methyl group at the meta position adds steric bulk, influencing the compound's solubility and stability.
Recent studies have explored the synthesis of Ethyl 4-amino-2-chloro-3-methylbenzoate through various routes, including Friedel-Crafts acylation and nucleophilic aromatic substitution. These methods have been optimized to enhance yield and purity, making the compound more accessible for industrial applications. The compound's ability to act as an intermediate in the synthesis of more complex molecules has been a focal point in organic chemistry research.
In terms of applications, Ethyl 4-amino-2-chloro-3-methylbenzoate has shown promise in the pharmaceutical industry as a precursor for drug development. Its amino group allows for further functionalization, enabling the creation of bioactive compounds with potential therapeutic benefits. Additionally, its stability under certain conditions makes it suitable for use in agrochemicals and specialty chemicals.
Environmental considerations have also come into play with recent research on the degradation pathways of Ethyl 4-amino-2-chloro-3-methylbenzoate. Studies have investigated its biodegradability under aerobic and anaerobic conditions, providing insights into its environmental impact. This information is crucial for ensuring sustainable practices in its production and use.
The spectroscopic properties of Ethyl 4-amino-2-chloro-3-methylbenzoate have been extensively studied using techniques such as UV-vis spectroscopy and NMR. These studies have provided valuable data on its electronic transitions and structural dynamics, further aiding in its characterization and application.
In conclusion, Ethyl 4-amino-2-chloro-3-methylbenzoate (CAS No: 1822666-62-5) is a versatile compound with a wide range of potential applications. Its unique structure and reactivity make it an important subject in both academic research and industrial development. As new findings emerge, this compound continues to be a key player in advancing chemical science.
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